2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride
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Overview
Description
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride is a chemical compound with the molecular formula C9H12N2O2·HCl It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone in the presence of an acid catalyst.
Reduction Reaction: Another method involves the reduction of an imidazo[1,2-a]pyridine derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of reactors and controlled reaction conditions to ensure high yield and purity. The production process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the imidazo[1,2-a]pyridine ring, involving the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and anhydrous ether or alcohol solvents.
Substitution: Various electrophiles and nucleophiles, along with suitable solvents and catalysts.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound, such as carboxylic acids or ketones.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups attached to the imidazo[1,2-a]pyridine ring.
Scientific Research Applications
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: Other imidazo[1,2-a]pyridine derivatives, such as 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid hydrochloride and 2-{3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}acetic acid hydrochloride.
Uniqueness: The presence of specific functional groups and structural features that differentiate it from other compounds, leading to unique chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c12-9(13)5-7-6-11-4-2-1-3-8(11)10-7;/h6H,1-5H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGOTGBNGKHLQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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